molecular formula C8H6BrClN2 B2745179 5-bromo-4-chloro-3-methyl-1H-indazole CAS No. 1784317-17-4

5-bromo-4-chloro-3-methyl-1H-indazole

Cat. No.: B2745179
CAS No.: 1784317-17-4
M. Wt: 245.5
InChI Key: RORINVRJZNHYSH-UHFFFAOYSA-N
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Description

5-bromo-4-chloro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-chloro-3-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

5-bromo-4-chloro-3-methyl-1H-indazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

    5-bromo-4-chloro-1H-indazole: Lacks the methyl group at the 3-position.

    4-chloro-3-methyl-1H-indazole: Lacks the bromine substituent.

    5-bromo-3-methyl-1H-indazole: Lacks the chlorine substituent.

Uniqueness

5-bromo-4-chloro-3-methyl-1H-indazole is unique due to the specific combination of bromine, chlorine, and methyl substituents on the indazole core. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

5-bromo-4-chloro-3-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-7-6(12-11-4)3-2-5(9)8(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORINVRJZNHYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC(=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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